
Phenazostatin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenazostatin A is a natural product found in Streptomyces with data available.
Scientific Research Applications
Isolation and Structure Determination
Phenazostatins, including Phenazostatin A, are a group of phenazine derivatives isolated from various microorganisms, like marine Actinomycete and deep-sea-derived fungi. The structural elucidation of these compounds, such as Phenazostatin D, a derivative, is vital for understanding their biological activities and potential applications. These substances are often studied for their antibacterial and antifungal properties (Maskey, Kock, Helmke, & Laatsch, 2003; Lee, Kang, Cho, Choi, & Shin, 2022).
Biological Activities and Potential Applications
Phenazostatins, like Phenazostatin J, have been assessed for anti-neuroinflammatory activity and cytotoxic effects against various cancer cell lines, indicating potential therapeutic applications in neuroinflammation and oncology (Lee et al., 2022). Additionally, the study of phenazine derivatives in bacterial strains helps understand their role in biological control of plant pathogens, ecological fitness, and pathogenicity (Mavrodi et al., 2009).
Ecological and Environmental Impact
Understanding the environmental distribution and ecological impact of phenazine compounds, including Phenazostatin A, is important. Research shows that natural antibiotics like phenazine-1-carboxylic acid (PCA) accumulate in the rhizosphere of crops, affecting microbial communities and potentially aiding in disease control (Mavrodi et al., 2011).
Biocatalytic Conversion and Kinetics
Studies on the biocatalytic conversion of phenazine derivatives offer insights into potential industrial applications. For instance, the conversion of PCA to 2-hydroxyphenazine by enzyme PhzO has been explored, which is significant for large-scale production of these compounds for biocontrol applications (Chen et al., 2014).
properties
Product Name |
Phenazostatin A |
|---|---|
Molecular Formula |
C28H20N4O3 |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
methyl 6-(1-phenazin-2-yloxyethyl)phenazine-1-carboxylate |
InChI |
InChI=1S/C28H20N4O3/c1-16(35-17-13-14-22-25(15-17)30-21-10-4-3-9-20(21)29-22)18-7-5-11-23-26(18)31-24-12-6-8-19(27(24)32-23)28(33)34-2/h3-16H,1-2H3 |
InChI Key |
UMCSSUSEJCLNON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)OC)OC4=CC5=NC6=CC=CC=C6N=C5C=C4 |
synonyms |
phenazostatin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(8S)-8-hydroxy-1,5-dimethyl-8-[(E,3S)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-6-oxabicyclo[3.2.1]octan-3-one](/img/structure/B1249906.png)
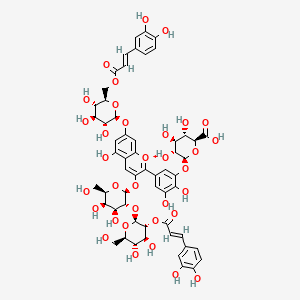
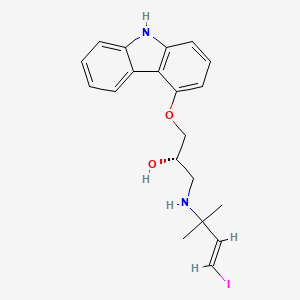
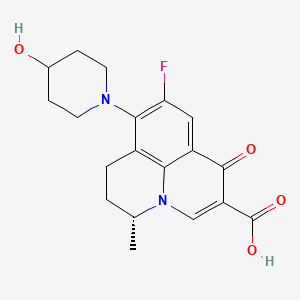
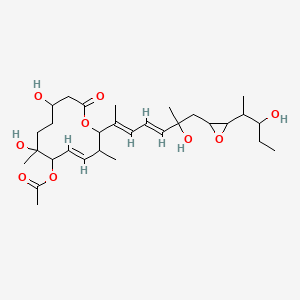
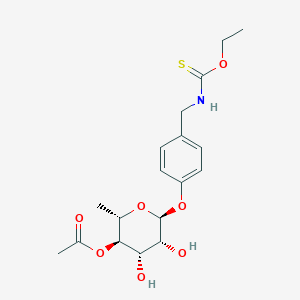
![8-hydroxy-15-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-4,6-dimethyloxan-2-yl]oxy-11,18-dioxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,8,12(20),13,15-octaene-10,17-dione](/img/structure/B1249912.png)
![2-[[4-(4-Fluorobenzoyl)piperidin-1-yl]methyl]-1,2,3,9-tetrahydrocarbazol-4-one](/img/structure/B1249916.png)
![2-Amino-4,9-dihydro-4,9-dioxo-1-methyl-1H-benz[f]indole-3-carboxylic acid ethyl ester](/img/structure/B1249919.png)
![7,10-Diazatetracyclo[8.5.1.05,16.011,15]hexadeca-1,3,5(16)-triene](/img/structure/B1249920.png)
![4-(3-Phenylpropyl)-1-[6-[4-(3-phenylpropyl)piperidin-1-yl]hexyl]piperidine](/img/structure/B1249923.png)


